ethyl 5-amino-1-benzyl-1H-pyrazole-3-carboxylate
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Overview
Description
Ethyl 5-amino-1-benzyl-1H-pyrazole-3-carboxylate is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound, with the molecular formula C13H15N3O2, is characterized by the presence of an amino group, a benzyl group, and an ethyl ester group attached to the pyrazole ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-amino-1-benzyl-1H-pyrazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds. The reaction proceeds through the formation of a hydrazone intermediate, which undergoes cyclization to form the pyrazole ring . The reaction conditions often include the use of solvents like ethanol or tetrahydrofuran (THF) and may require catalysts such as silver or copper salts .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. The choice of solvents, catalysts, and reaction parameters is crucial for efficient industrial synthesis .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-amino-1-benzyl-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of bases.
Major Products
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrazoles depending on the reagents used.
Scientific Research Applications
Ethyl 5-amino-1-benzyl-1H-pyrazole-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of ethyl 5-amino-1-benzyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist . The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Ethyl 5-amino-1-benzyl-1H-pyrazole-3-carboxylate can be compared with other similar compounds, such as:
Ethyl 5-amino-1H-pyrazole-3-carboxylate: Lacks the benzyl group, which may affect its reactivity and biological activity.
5-Amino-1-benzyl-1H-pyrazole-3-carboxylic acid: The carboxylic acid group instead of the ester group may influence its solubility and reactivity.
5-Amino-1-methyl-1H-pyrazole-3-carboxylate: The methyl group instead of the benzyl group may result in different chemical and biological properties.
Biological Activity
Ethyl 5-amino-1-benzyl-1H-pyrazole-3-carboxylate is a heterocyclic compound belonging to the pyrazole family. Its unique structure, which includes an ethyl ester group, an amino group, and a benzyl group attached to a pyrazole ring, contributes to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Structure
The chemical structure of this compound can be represented as follows:
Physical Properties
- Molecular Weight: 233.28 g/mol
- Boiling Point: Not specified
This compound exhibits its biological effects through several mechanisms:
- Enzyme Inhibition: The compound has been shown to inhibit cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2, which are critical in the inflammatory pathway. This inhibition can lead to reduced synthesis of prostaglandins, resulting in anti-inflammatory effects .
- Antimicrobial Activity: The presence of the amino and benzyl groups allows for interactions with microbial cell membranes, leading to increased permeability and subsequent cell death.
- Anticancer Potential: Preliminary studies indicate that this compound may induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation .
Anti-inflammatory Activity
This compound has demonstrated significant anti-inflammatory properties in various models:
Anticancer Activity
The compound has shown promise in cancer research:
Study | Cancer Type | Mechanism | Result |
---|---|---|---|
MDPI Review | Various cancers | Induction of apoptosis via caspase activation | Significant reduction in cell viability observed |
Antimicrobial Activity
Research indicates that this compound possesses antimicrobial properties:
Pathogen Tested | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Case Study 1: Anti-inflammatory Effects
In a controlled study involving rat models, the administration of this compound significantly reduced inflammation markers. Histopathological analysis showed minimal degenerative changes in vital organs, indicating a favorable safety profile alongside its efficacy .
Case Study 2: Anticancer Efficacy
A series of experiments were conducted on human cancer cell lines where the compound was found to inhibit growth significantly. The mechanism was attributed to the activation of apoptotic pathways, leading to increased caspase activity. Results indicated that the compound could serve as a potential therapeutic agent against certain cancers .
Properties
Molecular Formula |
C13H15N3O2 |
---|---|
Molecular Weight |
245.28 g/mol |
IUPAC Name |
ethyl 5-amino-1-benzylpyrazole-3-carboxylate |
InChI |
InChI=1S/C13H15N3O2/c1-2-18-13(17)11-8-12(14)16(15-11)9-10-6-4-3-5-7-10/h3-8H,2,9,14H2,1H3 |
InChI Key |
FOFGXMBUPXKNSZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NN(C(=C1)N)CC2=CC=CC=C2 |
Origin of Product |
United States |
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